molecular formula C11H14O3 B3103488 (2S)-2-[[(4-Methoxyphenyl)methoxy]methyl]oxirane CAS No. 144069-33-0

(2S)-2-[[(4-Methoxyphenyl)methoxy]methyl]oxirane

Cat. No.: B3103488
CAS No.: 144069-33-0
M. Wt: 194.23 g/mol
InChI Key: QWWVSLBMMUDNTB-LLVKDONJSA-N
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Description

(2S)-2-[[(4-Methoxyphenyl)methoxy]methyl]oxirane is an organic compound characterized by the presence of an oxirane ring (epoxide) and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[[(4-Methoxyphenyl)methoxy]methyl]oxirane typically involves the reaction of (4-Methoxyphenyl)methanol with an epoxidizing agent. One common method is the use of a base-catalyzed reaction with epichlorohydrin. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the formation of the oxirane ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[[(4-Methoxyphenyl)methoxy]methyl]oxirane can undergo various chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols or other oxygen-containing compounds.

    Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or halides can react with the oxirane ring under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted derivatives.

Scientific Research Applications

(2S)-2-[[(4-Methoxyphenyl)methoxy]methyl]oxirane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving epoxides.

    Industry: It is used in the production of polymers and other materials with unique properties.

Mechanism of Action

The mechanism of action of (2S)-2-[[(4-Methoxyphenyl)methoxy]methyl]oxirane involves its reactivity as an epoxide. The oxirane ring is highly strained and reactive, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Similar Compounds

    (4-Methoxyphenyl)methanol: A precursor in the synthesis of (2S)-2-[[(4-Methoxyphenyl)methoxy]methyl]oxirane.

    p-Methoxyphenyl: A related compound with a similar methoxyphenyl group.

    4-Methoxy-4′-methylbiphenyl: Another compound with a methoxyphenyl group, used in different applications.

Uniqueness

This compound is unique due to its combination of an oxirane ring and a methoxyphenyl group, which imparts specific reactivity and properties. This makes it valuable in various synthetic and industrial applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

(2S)-2-[(4-methoxyphenyl)methoxymethyl]oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-12-10-4-2-9(3-5-10)6-13-7-11-8-14-11/h2-5,11H,6-8H2,1H3/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWWVSLBMMUDNTB-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COCC2CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)COC[C@@H]2CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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